

A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B1296206

[Get Quote](#)

Subject: In-depth Technical Whitepaper on the Core Chemical Properties, Synthesis, and Applications of **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid**

Introduction

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a sulfur-containing aromatic heterocyclic compound. Its molecular structure is built upon a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. This core is further functionalized with two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2 position. While not extensively documented in all aspects, this compound serves as a crucial building block and starting material in various fields, particularly in medicinal chemistry and materials science.^[1] Its unique arrangement of functional groups—a carboxylic acid for derivatization, methoxy groups influencing electronic properties, and a rigid heterocyclic scaffold—makes it a valuable precursor for the synthesis of more complex molecules with tailored biological activities or material properties.^[1] This guide provides a consolidated overview of its known chemical properties, a representative synthesis protocol, and its applications in research and development.

Core Chemical and Physical Properties

The fundamental properties of **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid** are summarized below. The data is compiled from various chemical databases and represents both experimentally determined and computationally predicted values.

Table 1: Physical and Chemical Properties

Property	Value	Source
Appearance	Solid	
Melting Point	255-257 °C	[1]
Boiling Point	424.7 °C at 760 mmHg	[1]
Flash Point	210.7 °C	[1]
Density	1.372 g/cm ³	[1]
Vapor Pressure	5.69E-08 mmHg at 25°C	[1]
Refractive Index	1.643	[1]
pKa (Predicted)	3.52 ± 0.30	[1]
Storage Temp.	2-8°C (Protect from light)	[1]

Table 2: Computed Molecular Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₄ S	[1] [2]
Molecular Weight	238.26 g/mol	[2]
Exact Mass	238.029979997 Da	[2]
XLogP3 (Lipophilicity)	2.7	[2]
Topological Polar Surface Area	84 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]

Table 3: Chemical Identifiers

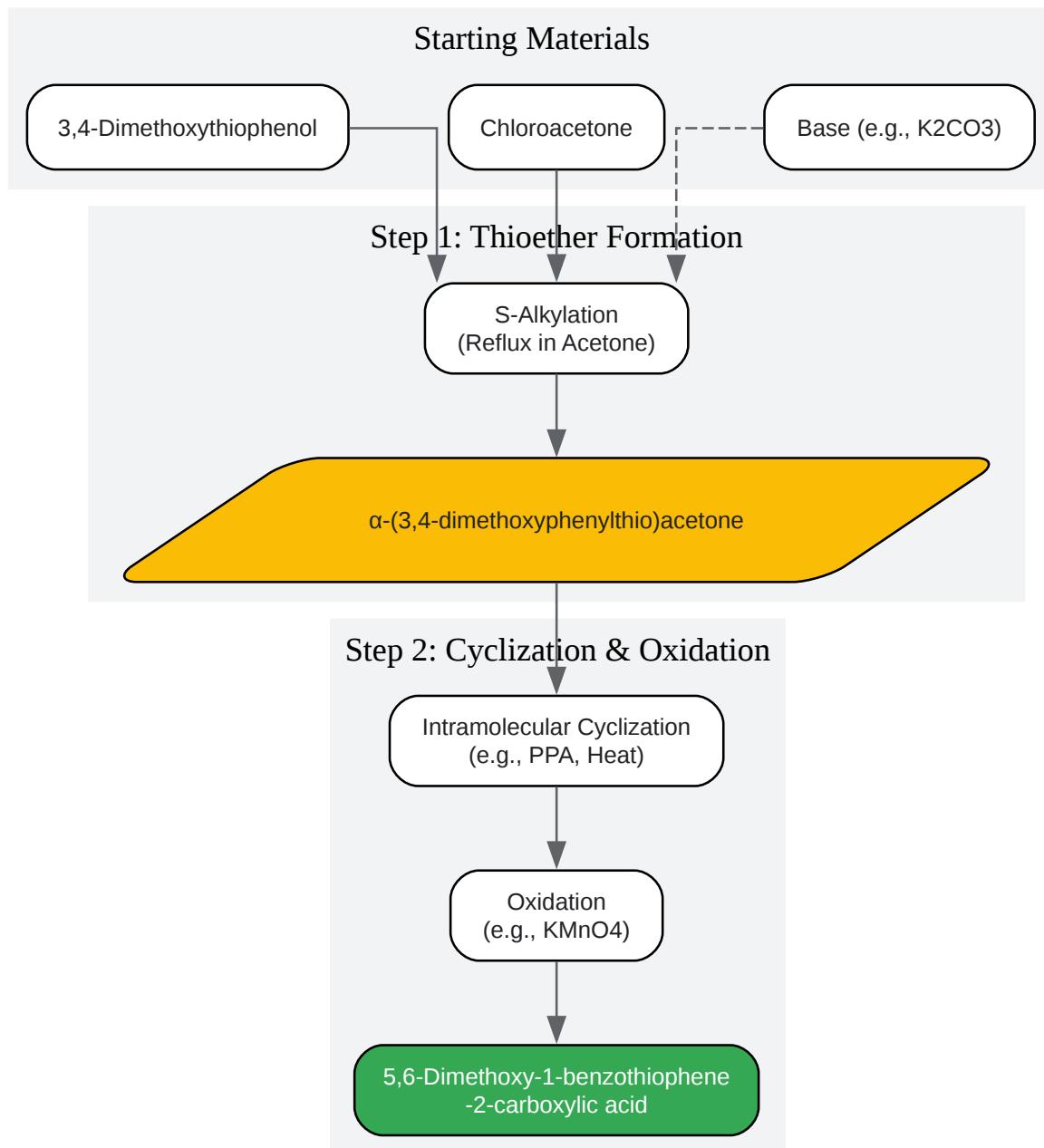
Identifier	Value
IUPAC Name	5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
CAS Number	23046-03-9
PubChem CID	268620
SMILES	COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC
InChI Key	LIZUZUKHOVUSNS-UHFFFAOYSA-N

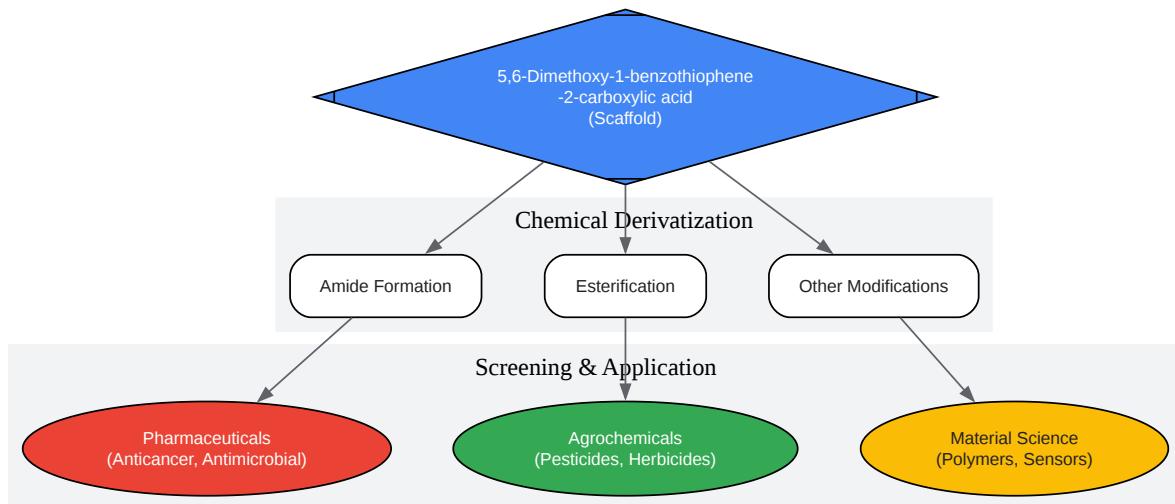
Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid** is not readily available in the surveyed literature, its structure lends itself to established synthetic routes for benzothiophene derivatives. A common and effective method involves the intramolecular cyclization of a substituted acetophenone derivative. The following is a representative, generalized protocol based on similar syntheses.

Representative Experimental Protocol: Intramolecular Cyclization Route

This protocol describes a plausible two-step synthesis starting from a commercially available precursor, 3,4-dimethoxythiophenol.


Step 1: Synthesis of α -(3,4-dimethoxyphenylthio)acetone


- To a stirred solution of 3,4-dimethoxythiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 equivalents).
- To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

- Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the thioether intermediate.

Step 2: Cyclization and Carboxylation

- The thioether intermediate (1 equivalent) is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.
- The mixture is heated (typically 80-110°C) to induce intramolecular electrophilic cyclization, forming the benzothiophene ring.
- The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture onto ice water.
- The resulting precipitate is collected by filtration. This intermediate would be a derivative at the 2-position (e.g., a methyl group from the acetone precursor).
- The substituent at the 2-position is then oxidized to a carboxylic acid. For example, if the group is a methyl group, a strong oxidizing agent like potassium permanganate (KMnO₄) can be used under basic conditions, followed by acidification to yield the final product, **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid**.
- The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid | C11H10O4S | CID 268620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296206#5-6-dimethoxy-1-benzothiophene-2-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com